E1R

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

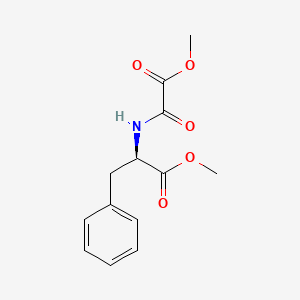

The synthesis of E1R involves several key steps. One of the primary methods includes the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one, which transforms into 3-hydroxy-4-phenyl-5-(trifluoromethyl)-3-pyrrolin-2-one. This intermediate undergoes catalytic hydrogenation to reduce the double bond and eliminate the hydroxy group, forming 4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one. This compound is then used as an intermediate in the synthesis of the fluorinated this compound structural derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including ozonation, catalytic hydrogenation, and the use of protective groups to ensure the stability and selectivity of the desired product .

Analyse Chemischer Reaktionen

Types of Reactions

E1R undergoes various chemical reactions, including:

Oxidation: The ozonation of N-Boc-protected intermediates.

Reduction: Catalytic hydrogenation to reduce double bonds and eliminate hydroxy groups.

Substitution: Introduction of fluorine atoms to enhance lipophilicity, electronegativity, and bioavailability.

Common Reagents and Conditions

Ozonation: Utilizes ozone to oxidize specific intermediates.

Catalytic Hydrogenation: Employs hydrogen gas and a catalyst to reduce double bonds.

Protective Groups: N-Boc protection is used to stabilize intermediates during synthesis.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives of this compound, which exhibit enhanced pharmacological properties .

Wissenschaftliche Forschungsanwendungen

E1R has been extensively studied for its potential therapeutic applications. Some of the key areas include:

Chemistry: Used as a model compound for studying sigma-1 receptor modulation.

Medicine: Demonstrated potential in treating seizures, depression, and cognitive impairments.

Wirkmechanismus

E1R exerts its effects by selectively modulating the sigma-1 receptor, an endoplasmic reticulum membrane protein involved in various cellular processes. The sigma-1 receptor regulates calcium ion influx from the endoplasmic reticulum to the mitochondria, influencing neurotransmitter systems and providing neuroprotective effects . This compound enhances the activity of sigma-1 receptor ligands, leading to improved memory, cognition, and mood .

Vergleich Mit ähnlichen Verbindungen

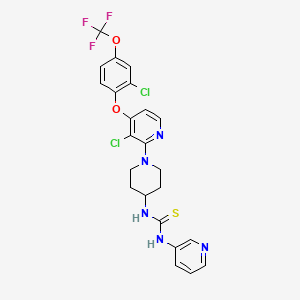

E1R is unique among sigma-1 receptor modulators due to its selective allosteric modulation. Similar compounds include:

Piracetam: A non-selective modulator of neurotransmitter systems.

SOMCL-668: Another sigma-1 receptor modulator with different structural properties.

This compound stands out due to its selective modulation and enhanced pharmacological properties, making it a promising candidate for further research and development .

Eigenschaften

IUPAC Name |

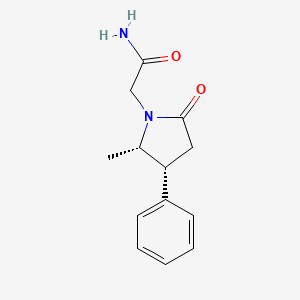

2-[(2S,3R)-2-methyl-5-oxo-3-phenylpyrrolidin-1-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O2/c1-9-11(10-5-3-2-4-6-10)7-13(17)15(9)8-12(14)16/h2-6,9,11H,7-8H2,1H3,(H2,14,16)/t9-,11-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTGRWYMPQCQTHD-ONGXEEELSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(CC(=O)N1CC(=O)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](CC(=O)N1CC(=O)N)C2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601031901 |

Source

|

| Record name | Methylphenylpiracetam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601031901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.